molecular formula C21H23ClN2O5S B11350533 Methyl 4-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11350533
M. Wt: 450.9 g/mol
InChI Key: WAKOHXCJPZBABK-UHFFFAOYSA-N
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Description

METHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is a complex organic compound with a variety of applications in scientific research It is characterized by its unique structure, which includes a piperidine ring, a benzoate ester, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the final esterification to form the benzoate ester. Common reagents used in these reactions include chlorophenylmethanesulfonyl chloride, piperidine, and methyl benzoate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

METHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
  • METHYL 4-{1-[(3-CHLOROPHENYL)METHYL]PIPERIDINE-3-AMIDO}BENZOATE

Uniqueness

METHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a piperidine ring, a benzoate ester, and a chlorophenyl group makes it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

methyl 4-[[1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H23ClN2O5S/c1-29-21(26)17-5-7-19(8-6-17)23-20(25)16-9-11-24(12-10-16)30(27,28)14-15-3-2-4-18(22)13-15/h2-8,13,16H,9-12,14H2,1H3,(H,23,25)

InChI Key

WAKOHXCJPZBABK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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